molecular formula C15H15F4NO3S B13471258 4-(1,1,2,2-Tetrafluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid

4-(1,1,2,2-Tetrafluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid

Katalognummer: B13471258
Molekulargewicht: 365.3 g/mol
InChI-Schlüssel: RPCKTKMFBXMHOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,1,2,2-Tetrafluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid is a compound that combines the properties of both aniline and sulfonic acid derivatives. This compound is of interest due to its unique chemical structure, which includes a tetrafluoroethyl group attached to the aniline ring and a sulfonic acid group attached to the benzene ring. These functional groups impart distinct chemical and physical properties to the compound, making it useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2,2-tetrafluoroethyl)aniline typically involves the fluorination of aniline derivatives. One common method involves the reaction of aniline with tetrafluoroethylene in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of the tetrafluoroethyl group to the aniline ring .

For the preparation of 4-methylbenzene-1-sulfonic acid, toluene is sulfonated using sulfuric acid or oleum. The reaction is typically carried out at elevated temperatures to facilitate the formation of the sulfonic acid group on the benzene ring .

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety. Catalysts and reaction conditions are carefully controlled to maximize the production of the desired compound while minimizing by-products and waste.

Wirkmechanismus

The mechanism of action of 4-(1,1,2,2-tetrafluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid involves its interaction with molecular targets and pathways. The tetrafluoroethyl group can influence the compound’s reactivity and binding affinity to various targets. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with polar molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(1,1,2,2-Tetrafluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid is unique due to the combination of the tetrafluoroethyl group and the sulfonic acid group. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C15H15F4NO3S

Molekulargewicht

365.3 g/mol

IUPAC-Name

4-methylbenzenesulfonic acid;4-(1,1,2,2-tetrafluoroethyl)aniline

InChI

InChI=1S/C8H7F4N.C7H8O3S/c9-7(10)8(11,12)5-1-3-6(13)4-2-5;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,7H,13H2;2-5H,1H3,(H,8,9,10)

InChI-Schlüssel

RPCKTKMFBXMHOG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1C(C(F)F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.